molecular formula C16H34O B1233363 14-Methyl-1-pentadecanol CAS No. 20194-48-3

14-Methyl-1-pentadecanol

Cat. No. B1233363
CAS RN: 20194-48-3
M. Wt: 242.44 g/mol
InChI Key: CFSSWEQYBLCBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-methylpentadecan-1-ol is a long-chain primary fatty alcohol that is pentadecan-1-ol substituted by a methyl group at position 14. It derives from a hydride of a pentadecane.

Scientific Research Applications

Olefin Polymerization Catalysts

A study by Levi J. Irwin, J. Reibenspies, and Stephen A. Miller (2004) demonstrated the use of a sterically expanded constrained geometry catalyst for highly active olefin polymerization and copolymerization, showcasing its extraordinary reactivity toward alpha-olefins. This research highlights the potential of "14-Methyl-1-pentadecanol" derivatives in facilitating significant advancements in polymer synthesis technologies, contributing to the development of new materials with varied applications ranging from industrial manufacturing to medical devices (Irwin, Reibenspies, & Miller, 2004).

Synthesis of Diterpenoid Compounds

Research by I. A. Razak, S. Chantrapromma, A. Salae, and H. Fun (2011) on the synthesis of a new icetexane diterpenoid from the roots of Premna obtusifolia highlights the use of "this compound" in the natural product synthesis field. The structural elucidation of such compounds provides valuable insights into the bioactive constituents of medicinal plants, aiding in the discovery and development of novel therapeutic agents (Razak, Chantrapromma, Salae, & Fun, 2011).

Hydrocracking Reaction Pathways

A study conducted by G. Burnens, C. Bouchy, E. Guillon, and J. Martens (2011) utilized "this compound" derivatives to investigate hydrocracking reaction pathways of large tetramethylbranched alkanes. This research offers insights into the mechanisms of hydrocracking, a crucial process in the petroleum industry for converting heavy oil fractions into lighter, more valuable products. Understanding these pathways can lead to more efficient and sustainable refining processes (Burnens, Bouchy, Guillon, & Martens, 2011).

Synthesis of Mosquito Larvicidal Butenolides

Sheng Jiang, Yu‐lin Wu, and Zhuojun Yao (2010) demonstrated the first synthesis of mosquito larvicidal butenolides I and II, employing a building block closely related to "this compound." This research contributes to the development of new, more effective insecticides that can play a vital role in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Jiang, Wu, & Yao, 2010).

properties

CAS RN

20194-48-3

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

14-methylpentadecan-1-ol

InChI

InChI=1S/C16H34O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3

InChI Key

CFSSWEQYBLCBLH-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCO

Canonical SMILES

CC(C)CCCCCCCCCCCCCO

Other CAS RN

36311-34-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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